3-Ethylfuran-2,5-dione
CAS No.: 14156-13-9
Cat. No.: VC6876928
Molecular Formula: C6H6O3
Molecular Weight: 126.111
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14156-13-9 |
|---|---|
| Molecular Formula | C6H6O3 |
| Molecular Weight | 126.111 |
| IUPAC Name | 3-ethylfuran-2,5-dione |
| Standard InChI | InChI=1S/C6H6O3/c1-2-4-3-5(7)9-6(4)8/h3H,2H2,1H3 |
| Standard InChI Key | AXGOOCLYBPQWNG-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=O)OC1=O |
Introduction
Structural and Molecular Characteristics
3-Ethylfuran-2,5-dione belongs to the class of substituted furan-2,5-diones, which are cyclic anhydrides derived from dicarboxylic acids. Its structure consists of a five-membered furan ring with two ketone groups at the 2- and 5-positions and an ethyl substituent at the 3-position. The molecular geometry confers significant electrophilic reactivity at the carbonyl carbons, enabling diverse chemical transformations.
Key Molecular Properties:
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IUPAC Name: 3-Ethyloxolane-2,5-dione
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Molecular Formula:
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Molecular Weight: 128.13 g/mol
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Canonical SMILES:
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InChI Key:
The ethyl group enhances the compound’s lipophilicity compared to unsubstituted furan-2,5-dione, potentially influencing its solubility and interaction with biological targets.
Synthetic Pathways and Methodologies
Cyclization of Ethylsuccinic Acid
A common route to synthesize 3-ethylfuran-2,5-dione involves the cyclization of ethylsuccinic acid using dehydrating agents such as acetic anhydride. Under reflux conditions, the acid undergoes intramolecular esterification to form the cyclic anhydride. This method parallels the synthesis of succinic anhydride but requires careful control of reaction conditions to avoid side reactions.
Reaction Scheme:
Industrial Production Techniques
Industrial-scale production may employ continuous flow reactors to optimize yield and purity. Post-synthesis purification via fractional distillation or recrystallization ensures high-grade material suitable for pharmaceutical or polymer applications.
Alternative Approaches from Itaconate Derivatives
Research on analogous compounds, such as 3-(bromomethyl)furan-2,5-dione, demonstrates the feasibility of modifying itaconate esters. For example, dimethyl itaconate can undergo allylic bromination followed by cyclization to yield brominated derivatives . Adapting this strategy, substitution with ethyl groups could involve alkylation steps using ethyl halides or Grignard reagents, though specific protocols for 3-ethylfuran-2,5-dione remain undocumented in the literature.
Chemical Reactivity and Functionalization
Hydrolysis
3-Ethylfuran-2,5-dione undergoes hydrolysis in aqueous media to form ethylsuccinic acid. This reaction is typically catalyzed by acids or bases and proceeds under mild heating:
Reduction Reactions
Reduction with agents like lithium aluminum hydride () converts the anhydride to ethylsuccinic diol, a diol derivative with applications in polymer chemistry:
Nucleophilic Substitution
The electrophilic carbonyl carbons react with nucleophiles such as amines or alcohols. For instance, reaction with primary amines yields imide derivatives:
Applications in Scientific Research
Organic Synthesis
As a bifunctional electrophile, 3-ethylfuran-2,5-dione serves as a precursor for synthesizing complex molecules, including heterocycles and dendritic polymers. Its reactivity profile allows for sequential functionalization, making it valuable in multi-step synthetic routes.
Materials Science
The compound’s ability to form copolymers with diols or diamines has been explored for developing biodegradable plastics and elastomers. For example, polymerization with ethylene glycol produces polyesters with tunable thermal properties.
Biological Activity
While direct studies on 3-ethylfuran-2,5-dione are scarce, structurally related furan-2,5-diones exhibit antimicrobial and anticancer properties. Derivatives of similar compounds have shown inhibitory effects against Mycobacterium tuberculosis and cancer cell lines by targeting enzymes like enoyl-acyl carrier protein reductase (InhA).
Comparative Analysis with Analogous Compounds
| Compound | Substituent | Reactivity | Applications |
|---|---|---|---|
| Furan-2,5-dione | None | High electrophilicity | Polymer synthesis, acylating agent |
| 3-Methylfuran-2,5-dione | Methyl | Moderate lipophilicity | Pharmaceutical intermediates |
| 3-Ethylfuran-2,5-dione | Ethyl | Enhanced lipophilicity, steric effects | Specialty polymers, drug delivery |
The ethyl group in 3-ethylfuran-2,5-dione introduces steric hindrance, slowing reaction kinetics compared to smaller analogues but improving compatibility with hydrophobic matrices in material science applications.
Prospective Research Directions
Drug Delivery Systems
The compound’s anhydride functionality enables conjugation with therapeutic agents, facilitating controlled release in physiological environments. Hydrolytic degradation of such conjugates could modulate drug bioavailability.
Catalysis
As a Lewis acid catalyst, 3-ethylfuran-2,5-dione may enhance reaction rates in Diels-Alder or Friedel-Crafts reactions, though this remains unexplored.
Environmental Impact
Biodegradability studies are critical to assess its environmental persistence, particularly if deployed in large-scale industrial applications.
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